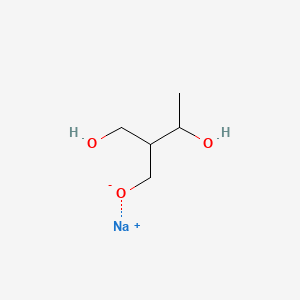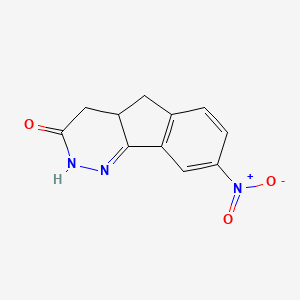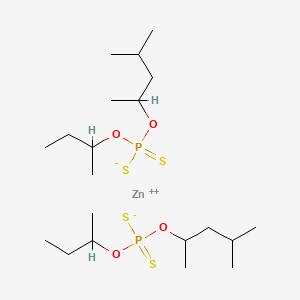
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Métodos De Preparación
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves multiple steps. The synthetic route typically includes the following steps:
Formation of the silatridecanoic acid backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the silatridecanoic acid structure.
Introduction of the dimethoxy and methyl groups: This step involves the addition of dimethoxy and methyl groups to the silatridecanoic acid backbone.
Attachment of the trimethoxysilylpropyl ester group: The final step involves the esterification reaction to attach the trimethoxysilylpropyl group to the molecule.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or catalyst.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical reactions. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes and pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester stands out due to its specific combination of functional groups and structural features. Similar compounds include:
Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate: This compound shares a similar backbone but differs in the ester group attached.
Other organosilicon compounds: These compounds may have different functional groups or structural variations, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
136120-13-3 |
|---|---|
Fórmula molecular |
C18H42N2O8Si2 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
3-trimethoxysilylpropyl 2-methyl-3-[2-(3-trimethoxysilylpropylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H42N2O8Si2/c1-17(18(21)28-13-9-15-30(25-5,26-6)27-7)16-20-12-11-19-10-8-14-29(22-2,23-3)24-4/h17,19-20H,8-16H2,1-7H3 |
Clave InChI |
HLWGUFKXKOBIMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCNCCC[Si](OC)(OC)OC)C(=O)OCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



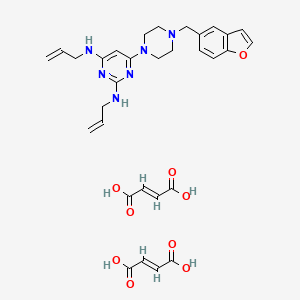



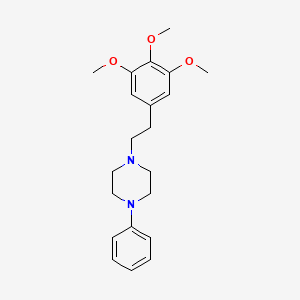
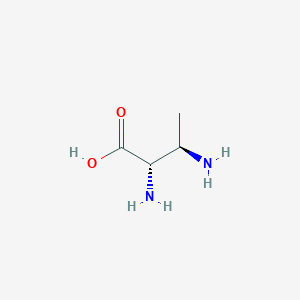

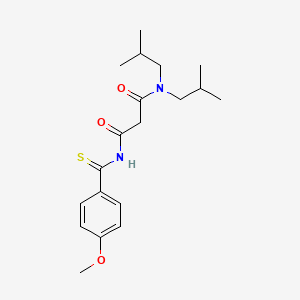
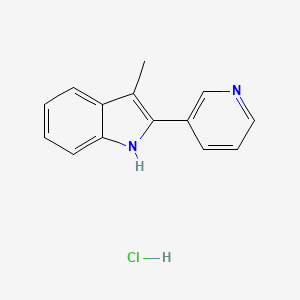
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
